molecular formula C30H48O3 B1674620 Ganodermanondiol CAS No. 107900-76-5

Ganodermanondiol

Cat. No.: B1674620
CAS No.: 107900-76-5
M. Wt: 456.7 g/mol
InChI Key: AAJIHHYEPHRIET-XEFAKFPISA-N
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Description

Mechanism of Action

Target of Action

Ganodermanondiol, a bioactive compound isolated from Ganoderma lucidum , primarily targets tyrosinase , a key enzyme involved in melanin synthesis . It also interacts with tyrosinase-related proteins-1 (TRP-1) and TRP-2 , as well as the microphthalmia-associated transcription factor (MITF) . These proteins play crucial roles in melanogenesis, the process of melanin production .

Mode of Action

This compound inhibits the activity and expression of cellular tyrosinase and decreases the expression of TRP-1, TRP-2, and MITF . This results in a reduction in melanin production . Furthermore, this compound contributes to the reduction in MITF expression and melanin production through the inhibition of CREB phosphorylation .

Biochemical Pathways

This compound affects the mitogen-activated protein kinase (MAPK) cascade and the cyclic adenosine monophosphate (cAMP)-dependent signaling pathway . These pathways are involved in the melanogenesis of B16F10 melanoma cells . By influencing these pathways, this compound can regulate melanin production and thus impact skin pigmentation .

Pharmacokinetics

Ganoderma lucidum, from which this compound is derived, is used in various forms such as powder, tea, and dietary supplements , suggesting that the compound may be bioavailable in these forms.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tyrosinase activity and expression, decreased expression of TRP-1, TRP-2, and MITF, and reduced melanin production . These effects contribute to its potential use in skin care products, particularly those aimed at skin whitening .

Chemical Reactions Analysis

Types of Reactions: Ganodermanondiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) and chlorine (Cl₂).

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Properties

IUPAC Name

(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23,25,32-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJIHHYEPHRIET-XEFAKFPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910578
Record name 24,25-Dihydroxylanosta-7,9(11)-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107900-76-5
Record name Ganodermanondiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107900-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganodermanondiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107900765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24,25-Dihydroxylanosta-7,9(11)-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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